Roxatidine hydrochloride
Description
Competitive Histamine (B1213489) H2 Receptor Antagonism at the Cellular Level
At the cellular level, roxatidine (B1205453) hydrochloride exerts its effects through a competitive blockade of histamine H2 receptors, primarily on gastric parietal cells. ontosight.aihmdb.cagoogle.com This antagonistic action disrupts the normal signaling cascade initiated by histamine, leading to a reduction in gastric acid production. ncats.ioontosight.ainih.govontosight.ai
Roxatidine hydrochloride functions by competitively inhibiting the binding of histamine to H2 receptors located on the basolateral membrane of parietal cells in the stomach. ontosight.aihmdb.caontosight.ai By occupying these receptor sites, roxatidine prevents histamine from exerting its stimulatory effect on gastric acid secretion. hmdb.cajfda-online.com This blockade is a key factor in the therapeutic efficacy of the drug. google.com In vitro studies have demonstrated that roxatidine acetate (B1210297), the prodrug of roxatidine, and roxatidine itself competitively inhibit histamine-stimulated adenylate cyclase activity in guinea pig parietal cells. researchgate.net The potency of this inhibition is reflected in the pA2 values, which were determined to be 6.85 for roxatidine acetate and 7.14 for roxatidine. researchgate.net Furthermore, roxatidine has an IC50 of 3.2 μM for the histamine H2-receptor. selleckchem.com
The binding of histamine to H2 receptors on parietal cells normally activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. google.com This rise in cAMP acts as a second messenger, ultimately driving the proton pump (H+/K+-ATPase) to secrete gastric acid. google.com By competitively blocking the H2 receptor, roxatidine prevents this histamine-induced activation of adenylate cyclase, thereby reducing intracellular cAMP concentrations. nih.govfrontiersin.orgcaymanchem.com This reduction in cAMP levels is a critical step in the mechanism by which roxatidine suppresses gastric acid secretion. nih.govfrontiersin.org
Non-Canonical Receptor Interactions
Beyond its well-established role as a histamine H2 receptor antagonist, research has uncovered non-canonical interactions of roxatidine, specifically with estrogen receptors.
In vitro studies have revealed that roxatidine exhibits a mild binding affinity for estrogen receptors. tandfonline.com In a rat uterine receptor binding assay, roxatidine demonstrated the ability to inhibit the binding of [3H] estradiol (B170435). tandfonline.com A 50% inhibition of estradiol binding was observed at a roxatidine concentration of 250 ng, whereas the natural ligand, 17-β-estradiol, achieved the same level of inhibition at a much lower concentration of 0.75 ng. tandfonline.com Similar results were obtained in a rabbit uterine estrogen receptor model, where 50% inhibition was achieved with 10 ng of roxatidine. tandfonline.com
Table 1: Comparative Estrogen Receptor Binding Affinity
| Compound | Concentration for 50% Inhibition of [3H] Estradiol Binding (Rat Uterine Receptor) | Concentration for 50% Inhibition of [3H] Estradiol Binding (Rabbit Uterine Receptor) |
| Roxatidine | 250 ng | 10 ng |
| 17-β-estradiol | 0.75 ng | 0.065 ng |
This table presents the concentrations at which roxatidine and 17-β-estradiol caused a 50% inhibition of radiolabeled estradiol binding to uterine estrogen receptors in rats and rabbits, based on in vitro studies. tandfonline.com
The observed estrogenic activity of roxatidine in vitro suggests potential implications for its effects on molecular pathways typically regulated by estrogen. tandfonline.com While the clinical significance of this mild estrogenic activity is not fully elucidated, it points to a broader pharmacological profile for roxatidine beyond its H2 receptor antagonism. ncats.iotandfonline.com In vivo studies in immature Wistar rats have shown that roxatidine can significantly increase uterine weight, an effect comparable to that of estradiol. tandfonline.com This uterotrophic effect further supports the estrogenic potential of the compound. tandfonline.com
Modulation of Secondary Messenger Systems and Signaling Pathways
This compound has been shown to modulate key secondary messenger systems and signaling pathways involved in inflammation. medchemexpress.comnih.govnih.gov These actions appear to be independent of its effects on gastric acid secretion.
Research has demonstrated that roxatidine can suppress inflammatory responses by inhibiting the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. medchemexpress.comnih.gov In studies using RAW 264.7 macrophages, roxatidine was found to inhibit the nuclear translocation of NF-κB subunits p65 and p50 in a concentration-dependent manner. medchemexpress.com It also inhibited the phosphorylation of p38 MAPK. medchemexpress.cominvivochem.com Similarly, in human mast cells, roxatidine attenuated the phosphorylation of components involved in the p38 MAPK pathway and suppressed the nuclear translocation of NF-κB. nih.gov Furthermore, roxatidine has been observed to inhibit the activation of caspase-1, an enzyme involved in the processing of the pro-inflammatory cytokine interleukin-1β (IL-1β). nih.gov This modulation of critical inflammatory pathways suggests a broader anti-inflammatory potential for roxatidine. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCZALPCMCPHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78273-80-0 (Parent) | |
| Record name | Roxatidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097900884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80913548 | |
| Record name | 2-Hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80913548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97900-88-4 | |
| Record name | Roxatidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097900884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80913548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROXATIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MN79F61ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivations of Roxatidine Hydrochloride
Advanced Synthetic Pathways for Roxatidine (B1205453) Acetate (B1210297) Hydrochloride
The synthesis of roxatidine acetate hydrochloride is typically achieved through a linear, multi-step sequence that builds the molecule progressively. wikipedia.orgpatsnap.com The common starting material for many of these synthetic routes is 3-hydroxybenzaldehyde (B18108). wikipedia.orgoriprobe.comgoogle.com
Multi-Step Synthesis Approaches and Key Intermediates
The construction of roxatidine acetate involves the sequential formation of several key intermediates. A prevalent strategy begins with the modification of 3-hydroxybenzaldehyde to introduce the piperidinylmethyl group, followed by the attachment of the aminopropoxy side chain, and finally, the formation of the acetoxyacetamide (B8650634) group. wikipedia.orggoogle.com
One established pathway involves the initial reductive amination of 3-hydroxybenzaldehyde with piperidine (B6355638) to yield 3-(1-piperidinylmethyl)phenol (B188776). wikipedia.org This intermediate is then etherified with a protected 3-aminopropyl halide, such as N-(3-bromopropyl)phthalimide. wikipedia.org Subsequent deprotection reveals the primary amine, (3-(1-piperidinylmethyl)phenoxy)propylamine, which is a crucial precursor for the final amidation and acetylation steps. wikipedia.org
Another approach bypasses the protection/deprotection sequence by directly condensing 3-(1-piperidinylmethyl)phenol with 3-chloropropylamine (B7771022). tandfonline.comgoogle.com The purity of intermediates is critical; for instance, the key intermediate N-[3-(3-aminopropoxy)-benzyl]piperidine can be purified by converting it to its oxalate (B1200264) salt, which is then isolated and converted back to the high-purity amine. google.com
| Key Intermediate | Chemical Name | Role in Synthesis |
| I | 3-(1-Piperidinylmethyl)phenol | Core structure containing the piperidine and phenol (B47542) moieties. wikipedia.orgtandfonline.com |
| II | (3-(1-Piperidinylmethyl)phenoxy)propylamine | Key precursor formed after aryl ether formation, ready for amidation. wikipedia.org |
| III | N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]-2-chloroacetamide | Intermediate formed after acylation with chloroacetyl chloride, preceding acetate formation. tandfonline.com |
| IV | Roxatidine Acetate (Base) | The final molecule before conversion to its hydrochloride salt. tandfonline.com |
Reductive Alkylation and Aryl Ether Formation
The initial step in many synthetic schemes is the reductive alkylation (or amination) of 3-hydroxybenzaldehyde with piperidine. wikipedia.orgtandfonline.com This reaction is commonly carried out using formic acid or reducing agents like sodium borohydride (B1222165) to produce 3-(1-piperidinylmethyl)phenol. patsnap.comtandfonline.com
Following this, the formation of the aryl ether linkage is a pivotal step. tandfonline.com This is typically an O-alkylation reaction where the phenoxide ion of 3-(1-piperidinylmethyl)phenol attacks a 3-halopropylamine derivative. google.comtandfonline.com For instance, reacting the phenol with 3-chloropropylamine in the presence of a strong base like sodium hydroxide (B78521) in a solvent such as dimethylformamide (DMF) yields the key aryloxypropyl amine intermediate. tandfonline.comgoogle.com The use of an optimized amount of sodium hydroxide is noted as crucial for the reaction rate. tandfonline.com Alternative methods employ N-(3-bromopropyl)phthalimide for the alkylation, which requires a subsequent deprotection step using hydrazine (B178648) to free the primary amine. wikipedia.orgportico.org
Amidation Reactions and Acetate Formation
The final core structure is assembled through amidation and acetylation. There are several routes to achieve this:
Two-Step Approach: The key intermediate, (3-(1-piperidinylmethyl)phenoxy)propylamine, can first be reacted with chloroacetyl chloride to form N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-2-chloroacetamide. tandfonline.com This chloro-intermediate then undergoes a nucleophilic substitution (SN2) reaction with a source of acetate, such as potassium acetate, to yield roxatidine acetate. tandfonline.com
Direct Amidation/Esterification: Another pathway involves the condensation of the amine intermediate with glycolic acid, often at high temperatures in a solvent like xylene, to form roxatidine (the deacetylated precursor). wikipedia.orgportico.org The resulting hydroxyl group is then acetylated using an agent like acetic anhydride (B1165640) to give the final roxatidine acetate. wikipedia.org
One-Step Approach: A more direct method involves the amidation of (3-(1-piperidinylmethyl)phenoxy)propylamine with acetoxyacetyl chloride. google.com This reagent incorporates both the acetyl and amide functionalities in a single step. google.com
Hydrochloride Salt Formation
To improve stability and solubility, the roxatidine acetate base is converted into its hydrochloride salt. This is typically the final step of the synthesis. tandfonline.com The process involves dissolving the roxatidine acetate base in a suitable organic solvent, such as ethyl acetate or a mixture of ethanol (B145695) and acetone, and then introducing gaseous or dissolved hydrogen chloride (HCl). google.comtandfonline.com The roxatidine acetate hydrochloride then precipitates from the solution as a solid, which can be filtered and dried. tandfonline.com
Alternative Synthetic Strategies and Process Optimization for Purity and Yield
Process optimization is crucial for achieving high purity and yield, which is essential for industrial-scale production. tandfonline.com Key areas of optimization include:
Minimizing Impurities: Side reactions during aryl ether formation can lead to impurities. google.com Careful control of reaction conditions helps to minimize their formation. tandfonline.com
Purification of Intermediates: The purity of the final product is highly dependent on the purity of its intermediates. oriprobe.com A patented method describes the purification of the key intermediate N-[3-(3-aminopropoxy)-benzyl]piperidine by first converting it to its oxalate salt, which can be easily crystallized and purified. google.com This high-purity salt is then converted back into the free amine before proceeding to the next step. google.com
Reaction Conditions: The choice of solvents, bases, and temperature can significantly impact the outcome. For example, a four-step synthesis has been developed where the intermediates are of sufficient purity to be used in the subsequent step without purification, leading to a final product with 98.5% purity. tandfonline.comtandfonline.com The reaction of 3-(3-(1-piperidyl methyl) phenoxy) propylamine (B44156) with chloroacetyl chloride and potassium acetate in tetrahydrofuran (B95107) has been reported to give a total yield of 68%. patsnap.comgoogle.com
Derivatization for Analog Synthesis and Structure-Activity Probing
While the primary focus of the cited literature is on the synthesis of roxatidine acetate hydrochloride itself, the core structure is amenable to derivatization for the synthesis of analogs and for probing structure-activity relationships (SAR). This is a standard practice in medicinal chemistry to discover compounds with improved properties.
An example of such derivatization is the synthesis of roxatidine bismuth citrate (B86180). portico.org In this case, the active metabolite of roxatidine acetate (roxatidine, where the acetate group is hydrolyzed to a hydroxyl group) is complexed with bismuth citrate. portico.org The synthesis involves condensing (3-(1-piperidinylmethyl)phenoxy)propylamine with glycolic acid to form roxatidine, which is then complexed with bismuth (+3) citrate in boiling water. portico.org This derivative was designed to combine the H₂-receptor antagonist properties of roxatidine with the gastroprotective and anti-Helicobacter activities of bismuth compounds. portico.org
Further derivatization could theoretically involve modifications at several positions, such as the piperidine ring, the phenyl ring, or the acetamide (B32628) side chain, to investigate their influence on receptor binding affinity and pharmacokinetic properties.
Molecular Mechanisms of Action and Receptor Interactions
Modulation of Secondary Messenger Systems and Signaling Pathways
Inhibition of NF-κB and p38 MAPK Activation in Macrophages
Studies have demonstrated that roxatidine (B1205453) can suppress inflammatory responses by targeting the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways in macrophages. invivochem.commedchemexpress.comidexlab.comnih.gov In in vitro experiments using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, roxatidine was found to inhibit the activation of both NF-κB and p38 MAPK. invivochem.commedchemexpress.comidexlab.comnih.gov This inhibition leads to a downstream reduction in the production of various pro-inflammatory mediators. invivochem.comidexlab.com Specifically, roxatidine attenuated the nuclear translocation of the p65 and p50 subunits of NF-κB in a concentration-dependent manner. invivochem.comidexlab.com It also suppressed the phosphorylation of p38 MAPK, without affecting other related kinases like JNK or ERK. invivochem.com
Further research has corroborated these findings, showing that roxatidine's inhibitory action on NF-κB and p38/MAPK signaling pathways is crucial in its ability to block macrophage activation. nih.gov This mechanism has been observed in macrophages stimulated with materials used in breast implants, suggesting a broader anti-inflammatory potential for the compound. nih.gov
Table 1: Effect of Roxatidine on Inflammatory Pathways in Macrophages
| Pathway | Effect of Roxatidine | Cell Line | Stimulant | Key Findings | Source(s) |
|---|---|---|---|---|---|
| NF-κB | Inhibition | RAW 264.7 | LPS | Attenuated nuclear translocation of p65 and p50 subunits. | invivochem.comidexlab.com |
| p38 MAPK | Inhibition of phosphorylation | RAW 264.7 | LPS | No effect on ERK or JNK phosphorylation. | invivochem.com |
| NF-κB and p38/MAPK | Inhibition | RAW 264.7 | Silicone implant materials | Blocked macrophage activation. | nih.gov |
Potential Linkages to Anti-Inflammatory and Anti-Allergic Effects
The inhibition of NF-κB and p38 MAPK pathways by roxatidine provides a molecular basis for its observed anti-inflammatory and anti-allergic effects. invivochem.comidexlab.comnih.gov By suppressing these signaling cascades, roxatidine can effectively reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). invivochem.comidexlab.comnih.govmedchemexpress.com This has been demonstrated in both LPS-stimulated macrophages and in human mast cells (HMC-1) stimulated with phorbol (B1677699) 12-myristate 13-acetate and calcium ionophore (PMACI). invivochem.comidexlab.comnih.gov
In the context of allergic inflammation, roxatidine has been shown to attenuate mast cell-mediated responses. nih.gov It suppresses the activation of caspase-1, an enzyme crucial for the maturation of IL-1β, in stimulated mast cells. nih.gov In animal models of anaphylaxis and contact hypersensitivity, roxatidine treatment led to reduced ear swelling, decreased numbers of mast cells, and lower levels of inflammatory cytokines. nih.gov These findings suggest that roxatidine's ability to modulate mast cell function through the inhibition of NF-κB and p38 MAPK pathways contributes significantly to its anti-allergic properties. nih.gov
Role in Mucus Biosynthesis and Nitric Oxide Pathways
Beyond its anti-inflammatory actions, roxatidine exhibits a distinct role in modulating the protective mucus layer of the stomach, a mechanism that appears to be independent of its H2-receptor antagonism.
Stimulation of Mucin Synthesis in Gastric Corpus Organ Culture
Research using organ culture systems of the rat stomach has revealed that roxatidine stimulates the biosynthesis of mucin, a key component of the gastric mucus layer. nih.govnih.gov This effect is localized to the corpus region of the stomach and is not observed in the antrum. nih.govnih.gov Studies measuring the incorporation of radiolabeled glucosamine (B1671600) into mucin showed a significant increase in its synthesis following treatment with roxatidine. nih.govnih.gov This stimulatory effect on mucin production is a unique characteristic of roxatidine, as other H2 antagonists like cimetidine (B194882), ranitidine (B14927), and famotidine (B1672045) did not exhibit the same activity. researchgate.netresearchgate.net The structural integrity of the roxatidine molecule, specifically the length of the flexible chain between its aromatic ring and amide structure, is crucial for this mucin-stimulating activity. nih.gov
Nitric Oxide Mediation in Roxatidine-Induced Mucin Biosynthesis
The mechanism underlying roxatidine's stimulation of mucin synthesis appears to be mediated by nitric oxide (NO). nih.govnih.gov Studies have shown that the roxatidine-induced increase in mucin biosynthesis can be completely blocked by inhibitors of NO synthase, such as NG-nitro-L-arginine. nih.gov Conversely, the inhibitory effect of NG-nitro-L-arginine can be reversed by the addition of L-arginine, the substrate for NO synthase. nih.gov
Further evidence suggests that this NO-mediated stimulation of mucin biosynthesis is restricted to the surface mucous cells of the gastric corpus mucosa. nih.gov The removal of this cell layer abolishes the stimulatory effect of roxatidine. nih.gov This indicates a specific cellular target and signaling pathway for roxatidine's gastroprotective effects that are distinct from its systemic acid suppression.
Table 2: Roxatidine's Effect on Mucin Biosynthesis
| Parameter | Observation | Experimental System | Key Findings | Source(s) |
|---|---|---|---|---|
| Mucin Synthesis | Stimulated | Rat gastric corpus organ culture | Effect is localized to the corpus, not the antrum. | nih.govnih.gov |
| Mediator | Nitric Oxide (NO) | Rat gastric corpus organ culture | Effect blocked by NO synthase inhibitors. | nih.gov |
| Cellular Target | Surface mucous cells | Rat gastric oxyntic mucosa | Effect disappears upon removal of this cell layer. | nih.gov |
| Comparison to other H2 Antagonists | Unique to Roxatidine | Cultured rabbit gastric mucosal cells | Cimetidine, ranitidine, and famotidine did not stimulate mucus synthesis. | researchgate.net |
Structure Activity Relationship Sar Studies
Critical Structural Features for H2 Receptor Antagonism
Roxatidine's chemical makeup is a departure from the prototypical structures of earlier H2-receptor antagonists. This distinction is primarily rooted in its connecting chain and terminal moiety, which are crucial for its antagonistic activity.
A key feature of roxatidine's structure is the propyloxy connecting chain, which links the phenoxy and acetamide (B32628) components of the molecule. umich.edu This flexible chain, in conjunction with the acetamide moiety, is a significant deviation from the structural motifs of its predecessors. umich.edu The presence of the acetamide group is thought to be a critical element for its oral activity. The specific arrangement of the piperidine (B6355638) ring, connected via a methylene (B1212753) bridge to the phenoxy group, which in turn is linked by a propyl chain to an acetamide group, defines its interaction with the H2 receptor.
In contrast to roxatidine (B1205453), earlier H2 antagonists like cimetidine (B194882) and ranitidine (B14927) feature a 2-thiabutyl connecting chain and a urea-like moiety (such as a cyanoguanidine or nitrodiaminoethene group). umich.edu The molecular conformation of these earlier antagonists, particularly in their cationic hydrochloride salt form, tends to be in a non-extended state. google.com However, roxatidine hydrochloride, with its distinct propyloxy chain and acetamide group, maintains a more extended conformation in both its free and cationic forms. google.com This structural rigidity is believed to influence its binding to the H2 receptor, potentially at a site different from that of other antagonists. google.com
The following table provides a comparative overview of the structural features of roxatidine and earlier H2-receptor antagonists.
| Feature | Roxatidine | Earlier H2 Antagonists (e.g., Cimetidine, Ranitidine) |
| Connecting Chain | Propyloxy | 2-Thiabutyl |
| Terminal Moiety | Acetamide | Urea-like (e.g., cyanoguanidine) |
| Conformation (Cationic Salt) | Extended | Non-extended/Folded |
Conformational Analysis and Molecular Modeling
The three-dimensional structure and conformational flexibility of this compound in different environments have been extensively studied to understand its interaction with the H2 receptor at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in unraveling the conformational dynamics of roxatidine acetate (B1210297) hydrochloride. Studies employing 1H, 13C, and 15N NMR in different solvents, namely dimethyl sulfoxide-d6 (DMSO-d6) and a water:deuterium (B1214612) oxide mixture (H2O:D2O), have revealed significant solvent-dependent conformational changes. umich.edu
In the aprotic solvent DMSO-d6, roxatidine adopts a folded conformation. This folding brings the piperidine ring and the acetamide functionality into close proximity, a conformation stabilized by intramolecular interactions. Conversely, in an aqueous environment (H2O:D2O), the molecule assumes a more extended conformation, which is believed to be the bioactive conformation for receptor binding. The hydrogen-bonding capacity of water disrupts the intramolecular forces that favor the folded state. These findings from NMR studies provide a detailed picture of the molecule's dynamic behavior in solution. umich.edu
The following table summarizes the conformational preferences of roxatidine in different solvents as determined by NMR spectroscopy.
| Solvent | Predominant Conformation | Key Observations |
| DMSO-d6 | Folded | Piperidine ring and acetamide moiety are in close proximity due to intramolecular interactions. |
| H2O:D2O (Aqueous) | Extended | Resembles the solid-state crystallographic structure; favored by intermolecular hydrogen bonding with water. |
Computational chemistry methods, such as the semi-empirical AM1 (Austin Model 1) calculations, have been employed to complement experimental data and to develop a hypothesis for the binding of roxatidine to the H2 receptor. researchgate.net These calculations help in predicting the preferred conformations of the molecule and in understanding the energetic landscape of its conformational changes. researchgate.net The extended conformation, identified as the predominant form in aqueous solution by NMR, is hypothesized to be the conformation that binds to the H2 receptor. This extended form allows for optimal interaction with the receptor's binding site. The combination of NMR data and computational modeling provides a robust framework for understanding the conformational prerequisites for the pharmacological activity of this compound. umich.eduresearchgate.net
Structural Determinants for Ancillary Pharmacological Activities
Beyond its primary role as an H2-receptor antagonist, roxatidine has been shown to possess other pharmacological activities. These ancillary effects are also rooted in its unique chemical structure.
Recent research has unveiled that roxatidine exhibits anti-inflammatory and anti-allergic properties. These effects are attributed to its ability to suppress the activation of nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. medchemexpress.com This suppression leads to a reduction in the expression of pro-inflammatory cytokines. Furthermore, roxatidine has demonstrated potential in the context of atopic dermatitis, where it has been shown to activate filaggrin, aryl hydrocarbon receptor (AhR), and sirtuin 1 (SIRT1), while concurrently suppressing NF-κB signaling. nih.gov
Pre Clinical Pharmacological Investigations
In Vitro Pharmacological Profiling
Potency and Selectivity Studies on H2 Receptors (e.g., Isolated Guinea Pig Atrium)
In vitro studies using isolated guinea pig atrium, a classic model for assessing H2 receptor antagonism, have been instrumental in characterizing the potency of roxatidine (B1205453). In these preparations, roxatidine demonstrates a specific and competitive antagonism at H2 receptors. nih.gov The pA2 value, a measure of antagonist potency, for roxatidine in the isolated guinea pig atrium has been reported to be 7.0. researchgate.netresearchgate.net This indicates a high affinity for the H2 receptor. Further studies have confirmed that roxatidine and its active metabolite are specific and competitive H2-receptor antagonists in isolated rabbit gastric glands and guinea pig atria preparations. nih.gov
Comparative Studies with Other H2 Receptor Antagonists
Roxatidine's potency has been compared to other established H2 receptor antagonists. Research indicates that roxatidine acetate (B1210297) and its primary metabolite, roxatidine, inhibit histamine-induced gastric acid secretion in vitro with a potency greater than that of cimetidine (B194882) and within the range of ranitidine (B14927). nih.gov In fact, in vitro experiments suggest that roxatidine acetate and ranitidine are equipotent. nih.gov In studies on isolated guinea pig gastric glands, the pA2 value for roxatidine (referred to as TZU-0460) was 6.94, while for cimetidine, ranitidine, and famotidine (B1672045), the values were 6.41, 6.87, and 7.60, respectively. jst.go.jp This suggests that while famotidine is the most potent, roxatidine is more potent than cimetidine and comparable to ranitidine in this model. jst.go.jp Interestingly, some research suggests that imidazole-derived H2-receptor antagonists like cimetidine and non-imidazole antagonists like roxatidine may compete with histamine (B1213489) at different sites on the H2-receptor of the gastric glands. jst.go.jp
Table 1: Comparative pA2 Values of H2 Receptor Antagonists in Isolated Guinea Pig Gastric Glands
| Compound | pA2 Value |
|---|---|
| Cimetidine | 6.41 |
| Ranitidine | 6.87 |
| Roxatidine (TZU-0460) | 6.94 |
| Famotidine | 7.60 |
Data sourced from a study on isolated guinea pig gastric glands. jst.go.jp
Effects on Intracellular Signaling Cascades (e.g., cAMP, NF-κB, p38 MAPK)
Roxatidine's mechanism of action extends to the modulation of intracellular signaling pathways. As a competitive inhibitor of histamine at H2 receptors on parietal cells, roxatidine reduces intracellular cyclic AMP (cAMP) concentrations, which in turn decreases gastric acid secretion. frontiersin.org Gastric acid secretion stimulated by dibutyryl cyclic adenosine (B11128) monophosphate, however, remains unaffected by roxatidine acetate, confirming its action upstream of cAMP formation. nih.gov
Beyond its effects on cAMP, roxatidine has been shown to suppress inflammatory responses through the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. medchemexpress.com In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, roxatidine acetate hydrochloride was found to suppress inflammatory responses by inhibiting the activation of both NF-κB and p38 MAPK. medchemexpress.com Similarly, in human mast cells (HMC-1), roxatidine was shown to suppress the production of pro-inflammatory cytokines and the activation of NF-κB, caspase-1, and p38 MAPK. medchemexpress.com
Animal Model Studies (Non-Clinical Efficacy and Mechanism)
Inhibition of Gastric Acid Secretion in Rodent Models (e.g., Histamine-Stimulated, Basal Secretion)
In vivo studies in rodent models have consistently demonstrated the efficacy of roxatidine in inhibiting gastric acid secretion. In pylorus-ligated rats, roxatidine has been shown to inhibit both basal and histamine-stimulated gastric acid secretion. portico.org In a model of histamine-induced acid secretion in the perfused stomach of anesthetized rats, a salt of roxatidine's active metabolite significantly reduced acid secretion. portico.org Furthermore, roxatidine acetate has been shown to inhibit gastric acid secretion in rats with similar efficacy following either intraduodenal or intraperitoneal administration, indicating excellent absorption from the gastrointestinal tract. nih.gov
Comparative Antisecretory Potency against other H2 Antagonists and Proton Pump Inhibitors in Animal Models
Comparative studies in animal models have further established the antisecretory potency of roxatidine. In all animal studies, roxatidine acetate was found to be more potent than cimetidine. nih.gov In Heidenhain-pouch dogs, roxatidine acetate and its active metabolite, roxatidine, were three to six times more potent than cimetidine in inhibiting gastric acid secretion stimulated by either food or maximal histamine doses. nih.gov
When compared to proton pump inhibitors (PPIs), the relative efficacy can vary depending on the model and endpoint measured. In one study using a rat model, the PPI rabeprazole (B1678785) was found to be more effective than roxatidine in reducing free and total titratable acids. researchgate.net However, it is important to note that H2 receptor antagonists and PPIs have different mechanisms of action, with PPIs generally providing more profound acid suppression. plos.orgwikipedia.org
Table 2: Comparative Antisecretory Potency of Roxatidine
| Comparison Drug | Animal Model | Outcome | Reference |
|---|---|---|---|
| Cimetidine | Rats and Dogs | Roxatidine is more potent. | nih.govnih.gov |
| Rabeprazole | Rats | Rabeprazole is more effective in reducing free and total titratable acids. | researchgate.net |
Investigation of Anti-Inflammatory Effects in Disease Models (e.g., Atopic Dermatitis Mouse Model)
Roxatidine acetate chloride (RXA), the pro-drug of roxatidine, has been investigated for its potential anti-inflammatory effects in a Dermatophagoides farinae body (Dfb)-induced atopic dermatitis (AD) mouse model. nih.govfrontiersin.org Studies have demonstrated that treatment with RXA can significantly alleviate the skin symptoms and clinical severity of AD in these models. nih.govnih.gov This therapeutic effect is linked to a reduction in the levels of several key mediators of allergic inflammation, including immunoglobulin E (IgE), histamine, and various pro-inflammatory cytokines. nih.govfrontiersin.org
Histological analysis of the skin from Dfb-induced AD mice revealed that RXA treatment led to a notable reduction in epidermis thickness and a decrease in the infiltration of mast cells. frontiersin.org The inflammatory response in the skin involves the release of cytokines such as Interleukin-6 (IL-6), and the increased levels of IL-6 in the dorsal skin of AD mice were found to be significantly suppressed by the administration of RXA. nih.govfrontiersin.org
The underlying molecular mechanism for these anti-AD effects appears to be multifaceted. nih.gov Research indicates that RXA effectively inhibits the expression of adhesion molecules and restores the expression of filaggrin, a crucial protein for skin barrier function, in the skin lesions of AD mice. nih.govnih.gov Furthermore, RXA treatment was shown to upregulate the expression of the aryl hydrocarbon receptor (AhR) and sirtuin 1 (SIRT1). nih.govfrontiersin.orgnih.gov The anti-inflammatory action is also strongly associated with the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, a pivotal mediator of inflammatory diseases. nih.govfrontiersin.org These findings collectively suggest that roxatidine may exert anti-AD effects through its ability to inhibit skin inflammation and support the skin's barrier function. nih.govnih.gov
Table 1: Effects of Roxatidine Acetate Chloride (RXA) on Atopic Dermatitis Mediators in a Dfb-Induced Mouse Model
| Mediator | Effect of RXA Treatment | Reference |
|---|---|---|
| Immunoglobulin E (IgE) | Decreased | nih.gov, frontiersin.org |
| Histamine | Decreased | nih.gov, frontiersin.org |
| Inflammatory Cytokines (e.g., IL-6) | Decreased | nih.gov, frontiersin.org |
| Epidermis Thickness | Reduced | frontiersin.org |
| Mast Cell Infiltration | Reduced | frontiersin.org |
| Filaggrin Expression | Recovered | nih.gov, nih.gov |
| Aryl Hydrocarbon Receptor (AhR) | Upregulated | nih.gov, frontiersin.org |
| Sirtuin 1 (SIRT1) | Upregulated | nih.gov, frontiersin.org |
Analysis of Mucosal Protection Mechanisms in Animal Models (e.g., Mucin Synthesis)
The mucosal protective properties of roxatidine have been explored, with a particular focus on its influence on mucin synthesis and secretion. In studies using cultured rabbit gastric mucosal cells, roxatidine was shown to directly stimulate both the synthesis and secretion of mucus in a dose-dependent manner. nih.gov The peak for increased mucus synthesis occurred four hours after the application of roxatidine, while the maximum enhancement of mucus secretion was observed four hours later. nih.gov Notably, other histamine H2-receptor antagonists, such as cimetidine, ranitidine, and famotidine, did not demonstrate a similar stimulatory effect on gastric mucus production in this model. nih.gov
Further investigations in rat models have substantiated these findings. In a study comparing the effects of famotidine and roxatidine over seven days, famotidine treatment led to a significant decrease in both the biosynthesis and accumulation of gastric mucin. researchgate.net In contrast, these parameters were maintained in the roxatidine-treated rats. researchgate.net
The mechanism of roxatidine's protective effect has also been examined in the context of intestinal injury. In a rat model of indomethacin-induced small intestinal injury, roxatidine administration significantly ameliorated the damage and increased the mucus-stained areas in the small intestinal mucosa. researchgate.net This protective effect was not observed with cimetidine or famotidine. researchgate.net The beneficial action of roxatidine on intestinal mucus appears to be mediated by endogenous nitric oxide (NO), as the effect was suppressed by a nitric oxide synthase inhibitor but not by indomethacin, a prostaglandin (B15479496) inhibitor. researchgate.netresearchtrends.net This suggests that roxatidine enhances mucosal defense through a pathway independent of prostaglandins. researchtrends.net Additionally, a salt derivative, roxatidine bismuth citrate (B86180), has been shown to significantly increase mucin biosynthesis in the rat gastric corpus. portico.org
Table 2: Comparative Effects of H2-Receptor Antagonists on Gastric Mucin in Animal Models
| Compound | Effect on Mucin Synthesis/Secretion | Animal Model | Reference |
|---|---|---|---|
| Roxatidine | Stimulated/Increased | Cultured Rabbit Gastric Mucosal Cells; Rats | researchgate.net, nih.gov |
| Cimetidine | No significant effect | Cultured Rabbit Gastric Mucosal Cells; Rats | researchgate.net, nih.gov |
| Ranitidine | No significant effect | Cultured Rabbit Gastric Mucosal Cells | nih.gov |
| Famotidine | No significant effect/Decreased | Cultured Rabbit Gastric Mucosal Cells; Rats | researchgate.net, nih.gov |
Metabolic Pathways and Enzyme Involvement Pre Clinical Focus
Identification of Active Metabolites: Deacetylation of Roxatidine (B1205453) Acetate (B1210297) to Roxatidine
Roxatidine acetate hydrochloride is a prodrug that undergoes rapid and extensive presystemic deacetylation to form its main active metabolite, roxatidine (2-hydroxy-N-[3-[m-(1-piperidinylmethyl)phenoxy]propyl]acetamide). nih.govresearchgate.netresearchgate.netchemeurope.comgoogle.comjfda-online.comfrontiersin.org This bioactivation is a critical first step, as the parent compound is not detectable in plasma or urine following oral administration. researchgate.netnih.gov The conversion is mediated by esterase enzymes present in the small intestine, liver, and plasma. researchgate.netjfda-online.com Consequently, the in vivo pharmacological effects attributed to the administration of roxatidine acetate are due to the actions of its deacetylated metabolite, roxatidine. nih.govchemeurope.com Studies in rats and dogs confirm that this deacetylation leads to excellent absorption and is responsible for the drug's in vivo efficacy. nih.gov
Cytochrome P450 Enzyme System Contributions to Roxatidine Metabolism in Hepatic Microsomes
Following its formation, roxatidine and its subsequent metabolites are substrates for the cytochrome P450 (CYP) enzyme system located in hepatic microsomes. nih.govthieme-connect.com In vitro studies using human liver microsomes and S9 fractions have been instrumental in identifying the specific CYP isoforms that catalyze the sequential metabolism of roxatidine's derivatives. researchgate.netnih.govthieme-connect.com It is noteworthy that in pre-clinical rat studies, roxatidine acetate did not show any significant influence on the drug-metabolizing enzymes in the liver. nih.govresearchgate.net
Detailed enzymatic studies have pinpointed the roles of specific CYP isoforms in the metabolic cascade.
CYP2A6 : This isoform is primarily responsible for the conversion of metabolite M-4 (3-[m-(1-piperidinyl-methyl)phenoxy]propylamine) to M-5 (3-[m-(1-piperidinylmethyl)phenoxy]propanol). nih.govthieme-connect.com The involvement of CYP2A6 was confirmed through inhibition studies where coumarin, a known CYP2A6 inhibitor, blocked this metabolic step. nih.govthieme-connect.com
CYP2D6 : This enzyme plays a crucial role in the subsequent metabolism of M-5 into two key metabolites: M-2 (3-[m-(1-piperidinylmethyl)-phenoxy]propionic acid) and M-3 (m-(1-piperidinylmethyl) phenol). nih.govthieme-connect.com The catalytic role of CYP2D6 was established using the specific inhibitor quinidine (B1679956) and confirmed with cDNA-expressed CYP2D6, which directly converted M-5 to M-2 and M-3. nih.govthieme-connect.com
| CYP Isoform | Metabolic Conversion | Substrate | Product(s) | Inhibitor Used in Studies | Reference |
|---|---|---|---|---|---|
| CYP2A6 | Hydroxylation | M-4 (3-[m-(1-piperidinyl-methyl)phenoxy]propylamine) | M-5 (3-[m-(1-piperidinylmethyl)phenoxy]propanol) | Coumarin | nih.govthieme-connect.com |
| CYP2D6 | Further Metabolism | M-5 (3-[m-(1-piperidinylmethyl)phenoxy]propanol) | M-2 (3-[m-(1-piperidinylmethyl)-phenoxy]propionic acid) and M-3 (m-(1-piperidinylmethyl) phenol) | Quinidine | nih.govthieme-connect.com |
The metabolic pathway of roxatidine is a sequential process that generates several key metabolites. One of the initial and pharmacologically active metabolites is M-1 (2-hydroxy-N-[3-[m-(1-piperidinylmethyl)phenoxy]propyl]acetamide). researchgate.netnih.gov The transformation of M-1 to M-4 (3-[m-(1-piperidinyl-methyl)phenoxy]propylamine) occurs via an enzyme reaction within the S9 fraction of liver homogenates, but notably not by the microsomal fraction alone. researchgate.netnih.govthieme-connect.com
M-4 is then hydroxylated by microsomal CYP2A6 to form M-5 (3-[m-(1-piperidinylmethyl)phenoxy]propanol). nih.govthieme-connect.com Subsequently, CYP2D6 catalyzes the conversion of M-5 into M-2 and M-3. nih.govthieme-connect.com In vivo studies in rats and dogs have identified several major urinary metabolites, including M-1, M-8, M-10, and M-11, while M-4 was detected only in rats. nih.govosti.gov
| Metabolite ID | Chemical Name | Formation Pathway | Enzyme(s) Involved | Reference |
|---|---|---|---|---|
| Roxatidine | 2-hydroxy-N-[3-[m-(1-piperidinylmethyl)phenoxy]propyl]acetamide | Deacetylation of Roxatidine Acetate | Esterases | nih.govresearchgate.netjfda-online.com |
| M-1 | 2-hydroxy-N-[3-[m-(1-piperidinylmethyl)phenoxy]propyl]acetamide | Active form after deacetylation | N/A (Primary active metabolite) | researchgate.netnih.gov |
| M-4 | 3-[m-(1-piperidinyl-methyl)phenoxy]propylamine | Metabolism of M-1 | Enzymes in S9 fraction | researchgate.netnih.govthieme-connect.com |
| M-5 | 3-[m-(1-piperidinylmethyl)phenoxy]propanol | Metabolism of M-4 | CYP2A6 | nih.govthieme-connect.com |
| M-2 | 3-[m-(1-piperidinylmethyl)-phenoxy]propionic acid | Metabolism of M-5 | CYP2D6 | nih.govthieme-connect.com |
| M-3 | m-(1-piperidinylmethyl) phenol (B47542) | Metabolism of M-5 | CYP2D6 | nih.govthieme-connect.com |
Metabolic Liberation of Active and Biologically Interesting Metabolites
The metabolism of roxatidine acetate liberates metabolites with distinct biological activities. The primary active metabolite, roxatidine, is responsible for the main therapeutic effect as a histamine (B1213489) H2-receptor antagonist. frontiersin.orgnih.gov Beyond this, further biotransformation yields other interesting compounds.
The metabolite M-1 is itself described as pharmacologically active. researchgate.netnih.gov Additionally, the metabolite M-3, m-(1-piperidinylmethyl) phenol, has been noted for its potential biological activity. Due to its phenolic hydroxyl group, it has been suggested as the potential mediator of estrogenic activity observed in in vivo rat studies. tandfonline.com
Influence of Metabolism on Receptor Binding and Pharmacological Activity in Pre-clinical Systems
Metabolism is intrinsically linked to the pharmacological profile of roxatidine. The conversion to the active metabolite, roxatidine, is essential for its primary function as a specific and competitive H2-receptor antagonist. nih.govresearchgate.net This activity, demonstrated in vitro and in vivo in rats and dogs, is more potent than that of cimetidine (B194882). nih.gov
Interestingly, some pharmacological effects of roxatidine appear to be independent of its H2-receptor antagonism and are linked to its unique chemical structure and metabolites. For instance, the stimulation of gastric mucin synthesis by roxatidine in rat stomach cultures is dependent on the molecular structure, particularly the length of the flexible chain, rather than its H2-receptor blocking activity. nih.gov
Furthermore, the active metabolite roxatidine has demonstrated anti-allergic and anti-inflammatory properties in pre-clinical models. frontiersin.orgnih.gov It has been shown to suppress the expression of inflammatory cytokines in human mast cells and in animal models of anaphylaxis by inhibiting key signaling pathways, including nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK). nih.gov This suggests that the metabolic products of roxatidine acetate possess a broader range of pharmacological activities than just H2-receptor antagonism.
Analytical Methodologies for Pre Clinical Research
Development and Validation of Chromatographic Methods (e.g., HPLC-UV) for Roxatidine (B1205453) and Metabolite Quantification in Biological Matrices
The quantification of roxatidine and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely employed technique for this purpose due to its accuracy and sensitivity. jfda-online.comresearchgate.netjfda-online.com
A validated HPLC-UV method has been developed for the rapid and accurate determination of roxatidine in human plasma. jfda-online.comresearchgate.net In this method, roxatidine and an internal standard, such as ranitidine (B14927), are extracted from the plasma using solid-phase extraction (SPE). jfda-online.comjfda-online.com Chromatographic separation is typically achieved on a C18 reverse-phase column. jfda-online.com
The mobile phase, a critical component for achieving optimal separation, often consists of a mixture of a buffer solution and an organic solvent. jfda-online.comresearchgate.net For instance, a mobile phase composed of 20 mM potassium dihydrogen phosphate (B84403) (KH2PO4) at pH 7.0 and acetonitrile (B52724) in a 5:1 ratio (v/v) has been successfully used. jfda-online.comjfda-online.com The detection of roxatidine is performed using a UV detector set at a specific wavelength. jfda-online.com
Method validation is performed to ensure the reliability of the analytical results. Key validation parameters include linearity, precision, accuracy, recovery, and the lower limit of quantitation (LLOQ). A typical calibration curve for roxatidine is linear over a concentration range of 5 to 1000 ng/mL. jfda-online.comjfda-online.com The precision of the assay is evaluated by the coefficient of variation (CV), and the accuracy is assessed by the relative error, with both within-run and between-run precision and accuracy values generally being within 10%. jfda-online.comresearchgate.net The recovery of roxatidine from plasma samples has been reported to be over 87%. jfda-online.comjfda-online.com The LLOQ, which is the lowest concentration that can be reliably quantified, has been established at 5 ng/mL. jfda-online.comjfda-online.com
This robust HPLC-UV method has been successfully applied to pharmacokinetic studies, enabling the analysis of plasma concentration-time profiles of roxatidine following oral administration. jfda-online.com
Interactive Table: HPLC-UV Method Parameters for Roxatidine Quantification in Human Plasma
| Parameter | Details |
|---|---|
| Instrumentation | High-Performance Liquid Chromatography with Ultraviolet Detector (HPLC-UV) jfda-online.com |
| Sample Preparation | Solid-Phase Extraction (SPE) from plasma jfda-online.comjfda-online.com |
| Column | Nova-Pak® C18 (150 mm × 3.9 mm, 4 µm particle size) jfda-online.com |
| Mobile Phase | 20 mM KH2PO4 (pH 7.0) and Acetonitrile (5:1, v/v) jfda-online.comjfda-online.com |
| Flow Rate | 0.8 mL/min jfda-online.com |
| UV Detection Wavelength | 298 nm jfda-online.com |
| Internal Standard | Ranitidine jfda-online.comresearchgate.net |
| Linearity Range | 5 to 1000 ng/mL jfda-online.comjfda-online.com |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL jfda-online.comjfda-online.com |
| Recovery | > 87% jfda-online.comjfda-online.com |
| Precision (CV) | Within 10% jfda-online.comresearchgate.net |
| Accuracy (Relative Error) | Within 10% jfda-online.com |
Spectroscopic Techniques (e.g., NMR, MS) for Structural Characterization of Roxatidine and its Metabolites
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of roxatidine and its metabolites. eurekaselect.comhyphadiscovery.comtaylorandfrancis.com These methods provide detailed information about the molecular structure, enabling the unambiguous identification of the parent compound and its biotransformation products. eurekaselect.comtaylorandfrancis.com
Mass Spectrometry (MS) has been instrumental in identifying roxatidine metabolites. nih.govnih.gov Gas chromatography-mass spectrometry (GC/MS) studies have been conducted to investigate the metabolism of roxatidine acetate (B1210297) hydrochloride in rats and dogs. nih.gov Through the co-administration of radiolabeled and deuterium-labeled compounds, researchers were able to isolate and identify 15 different urinary metabolites. nih.gov Major metabolites identified included M-1, M-8, M-10, and M-11. nih.gov The analysis also revealed minor amounts of metabolites resulting from hydroxylation on the aromatic and piperidine (B6355638) rings. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique used for the determination of roxatidine in biological fluids. researchgate.net In LC-MS methods, roxatidine and an internal standard are monitored in selected ion monitoring (SIM) mode at their specific mass-to-charge ratios (m/z), such as m/z 307.3 for roxatidine. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. hyphadiscovery.comnih.govcore.ac.uk An NMR spectroscopic study of roxatidine acetate hydrochloride complexed with beta-cyclodextrin (B164692) in deuterium (B1214612) oxide (D2O) confirmed the formation of a 1:1 inclusion compound. nih.gov The NMR data revealed that the aromatic ring of the roxatidine molecule selectively penetrates the cavity of the beta-cyclodextrin. nih.gov This type of detailed structural information is crucial for understanding molecular interactions. Techniques like 1H NMR, COSY, HSQC, and HMBC are standard methods used in structure elucidation to determine through-bond and through-space correlations between atoms. hyphadiscovery.comcore.ac.uk
The combination of MS and NMR provides a comprehensive approach to structural characterization. MS offers precise mass measurements and fragmentation patterns to determine the elemental composition and identify metabolic changes, while NMR provides the definitive atomic connectivity to establish the complete chemical structure of roxatidine and its various metabolites. eurekaselect.comnih.govsemanticscholar.org
Interactive Table: Spectroscopic Data for Roxatidine and its Metabolites
| Technique | Application | Findings |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC/MS) | Identification of urinary metabolites in rats and dogs. nih.gov | Identified 15 metabolites, including major ones (M-1, M-8, M-10, M-11) and minor hydroxylated products. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of roxatidine in human plasma. researchgate.net | Monitors specific mass-to-charge ratios (e.g., m/z 307.3 for roxatidine) for accurate measurement. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Studying molecular interactions. nih.gov | Confirmed the 1:1 inclusion of roxatidine acetate hydrochloride with beta-cyclodextrin, with the aromatic ring inside the cavity. nih.gov |
Future Research Directions and Theoretical Implications
Elucidation of Novel Molecular Targets and Pathways of Roxatidine (B1205453) Hydrochloride
Beyond its established role as a competitive H2-receptor antagonist, roxatidine exhibits a range of pharmacological effects that suggest engagement with multiple molecular targets and signaling pathways. nih.gov Research indicates that its binding site on the H2 receptor may differ from that of other antagonists like cimetidine (B194882) and ranitidine (B14927). google.com
One of the most notable non-H2-mediated effects is its cytoprotective action on the gastric mucosa. nih.gov Studies have shown that roxatidine can prevent gastric lesions induced by chemical irritants like ethanol (B145695) and sodium hydroxide (B78521), an effect not observed with other H2 blockers such as cimetidine, ranitidine, and famotidine (B1672045). nih.gov Importantly, this cytoprotective mechanism appears to be independent of endogenous prostaglandins, suggesting a distinct pathway for mucosal defense. nih.gov
Furthermore, a significant body of evidence points to roxatidine's anti-inflammatory and immunomodulatory properties. medchemexpress.comnih.gov These effects are mediated through the inhibition of key inflammatory signaling cascades. In various cell types, including human mast cells and macrophages, roxatidine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway. medchemexpress.comnih.govmedchemexpress.comspandidos-publications.com This leads to a downstream reduction in the expression and production of several pro-inflammatory mediators. nih.govmedchemexpress.com
Recent studies have also uncovered a potential role for roxatidine in dermatology, particularly in the context of atopic dermatitis. nih.govfrontiersin.org In models of this inflammatory skin condition, roxatidine acetate (B1210297) was found to restore the expression of filaggrin, a crucial protein for skin barrier function. nih.govfrontiersin.org This effect is linked to the upregulation of the aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1), alongside the suppression of the NF-κB cascade. nih.govfrontiersin.org
Perhaps one of the most unexpected findings is the estrogenic activity of roxatidine. tandfonline.com In vitro studies have demonstrated that roxatidine can bind to both rat and rabbit uterine estrogen receptors, and in vivo assays confirmed a significant uterotrophic effect in rats, similar to that of 17-β-estradiol. tandfonline.com This discovery opens up an entirely new area of investigation into its potential hormonal effects and non-gastric applications. tandfonline.comncats.io
Table 1: Novel Molecular Targets and Pathways of Roxatidine
| Target/Pathway | Observed Effect | Cell/Model System | Reference |
|---|---|---|---|
| NF-κB Signaling Pathway | Inhibition of p65 translocation and IκB-α degradation | HMC-1 mast cells, RAW 264.7 macrophages, HaCaT keratinocytes | medchemexpress.comnih.govmedchemexpress.comspandidos-publications.comnih.govfrontiersin.org |
| p38 MAPK Pathway | Suppression of MKK3/6 and MK2 phosphorylation | HMC-1 mast cells, RAW 264.7 macrophages | medchemexpress.comnih.govmedchemexpress.comspandidos-publications.com |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Suppression of mRNA and protein expression | HMC-1 mast cells, Anaphylactic mouse model | nih.govmedchemexpress.com |
| Caspase-1 | Inhibition of activation | HMC-1 mast cells, Anaphylactic mouse model | nih.govmedchemexpress.com |
| Aryl Hydrocarbon Receptor (AhR) & Sirtuin1 (SIRT1) | Upregulation of expression | Dfb-induced AD mouse model, HaCaT keratinocytes | nih.govfrontiersin.org |
| Estrogen Receptor | Binding affinity and agonistic activity | Rat and rabbit uterine tissue | tandfonline.com |
| VEGF-1 | Inhibition of production | Not specified | nih.govmedchemexpress.com |
Deeper Structural-Activity Relationship Studies for Non-H2 Antagonist Activities
The unique pharmacological profile of roxatidine is intrinsically linked to its chemical structure, which differs significantly from earlier H2-receptor antagonists. nih.gov Unlike cimetidine, roxatidine lacks an imidazole (B134444) ring, a feature that has profound implications for its metabolic interactions. mefst.hr The absence of this moiety is believed to be the reason roxatidine does not significantly interfere with the cytochrome P450 (CYP) enzyme system in the liver. nih.govmefst.hrnih.gov This contrasts sharply with cimetidine, a known inhibitor of CYP enzymes, and gives roxatidine a different profile regarding drug-drug interactions. mefst.hr
Furthermore, roxatidine does not exhibit the antiandrogenic effects that have been associated with some other H2 blockers, a distinction confirmed in long-term animal studies. nih.govnih.govdrugbank.com This lack of hormonal side effects was a key differentiator until the discovery of its estrogenic properties. tandfonline.com
The finding that roxatidine binds to and activates estrogen receptors presents a compelling case for future structure-activity relationship (SAR) studies. tandfonline.com Elucidating the specific structural motifs within the roxatidine molecule that allow for this dual interaction with both H2 and estrogen receptors is a critical next step. Such studies could pave the way for designing new compounds that either enhance or eliminate this estrogenic activity, depending on the desired therapeutic outcome. It has also been proposed that roxatidine's binding site on the H2 receptor may not be identical to that of other antagonists, which could also be a focus of deeper SAR analysis. google.com
Table 2: Comparative Profile of Roxatidine and Other H2-Antagonists
| Feature | Roxatidine | Cimetidine | Ranitidine | Reference |
|---|---|---|---|---|
| Core Heterocyclic Ring | None (piperidine side chain) | Imidazole | Furan | nih.govmefst.hr |
| CYP Enzyme Inhibition | Weak or insignificant | Significant inhibitor | Weak inhibitor | nih.govmefst.hrnih.gov |
| Antiandrogenic Effects | No | Yes | No/Minimal | nih.govnih.govdrugbank.com |
| Estrogenic Activity | Yes, demonstrated in vitro and in vivo | Not typically reported | Not typically reported | tandfonline.com |
| Cytoprotective Action (PG-independent) | Yes | No | No | nih.gov |
Computational Approaches for Predicting and Optimizing Roxatidine Analogues
The advancement of computational chemistry offers powerful tools for accelerating drug discovery and optimization. For roxatidine, these approaches can be instrumental in designing analogues with enhanced potency, selectivity, or novel functionalities.
A notable example is a virtual screening study that used methods like free energy perturbation (FEP) to identify existing drugs as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov In this screening, roxatidine acetate hydrochloride was identified as a potential inhibitor, demonstrating a specific binding affinity. nih.gov This highlights how computational methods can repurpose existing drugs for new indications by predicting their interaction with novel targets.
Future computational work could focus on building Quantitative Structure-Activity Relationship (QSAR) models and employing molecular docking and molecular dynamics (MD) simulations. tandfonline.com These models could be used to:
Predict the binding affinity of novel roxatidine analogues to the H2 receptor.
Optimize the structural features responsible for the anti-inflammatory effects mediated through the NF-κB and p38 MAPK pathways.
Design analogues that selectively target estrogen receptors or, conversely, have this activity removed to create a more specific H2 antagonist.
Predict pharmacokinetic properties to improve the drug-like characteristics of new compounds.
Studies have also begun to use computational methods to investigate the binding interactions of roxatidine with various proteins, such as serum albumin and lysozyme, which can provide a more holistic understanding of its biological behavior. tandfonline.comacs.org
Table 3: Computationally Predicted Binding of Roxatidine Acetate Hydrochloride to SARS-CoV-2 Mpro
| Parameter | Reported Value |
|---|---|
| IC50 (μM) | 20.3 ± 0.4 |
| Ki (μM) | 1.33 ± 0.02 |
| Predicted Binding Free Energy (kcal/mol) | -8.0 |
| Experimental Binding Free Energy (kcal/mol) | -7.2 ± 0.2 |
Exploration of Roxatidine Hydrochloride in Emerging Pharmacological Areas
The mechanistic insights into roxatidine's non-H2 antagonist activities have opened up several emerging areas for pharmacological exploration. Its demonstrated anti-inflammatory and immunomodulatory effects are at the forefront of this research.
Allergic and Inflammatory Diseases: The ability of roxatidine to inhibit mast cell activation and the subsequent release of inflammatory cytokines (TNF-α, IL-6, IL-1β) via the NF-κB and p38 MAPK pathways suggests its potential as a therapeutic agent for allergic inflammatory diseases. nih.govnih.gov In vivo models have shown that roxatidine can ameliorate anaphylactic reactions and reduce inflammation in contact hypersensitivity. nih.govmedchemexpress.com
Fibrosis Prevention: Research has shown that roxatidine can inhibit macrophage activation stimulated by foreign materials, such as silicone breast implants. spandidos-publications.com By suppressing NF-κB and p38/MAPK signaling in these cells, it reduces the secretion of pro-inflammatory cytokines, which are key drivers of fibrosis. spandidos-publications.com This points to a potential application in preventing complications like capsular contracture following surgery. spandidos-publications.com
Dermatological Disorders: The discovery of its role in promoting skin barrier integrity by upregulating filaggrin and modulating the AhR and SIRT1 pathways makes roxatidine a promising candidate for treating inflammatory skin conditions like atopic dermatitis. nih.govfrontiersin.org
Mucosal Protection and Healing: The prostaglandin-independent cytoprotective effect of roxatidine warrants further investigation. nih.gov Understanding this unique mechanism could lead to new strategies for treating gastric mucosal injury beyond simple acid suppression.
Anti-Angiogenesis: The inhibition of VEGF-1 production suggests a potential anti-angiogenic effect, which could be explored in contexts where blood vessel formation is pathological, such as in tumor growth. medchemexpress.comnih.govmedchemexpress.com
Table 4: Emerging Pharmacological Areas for Roxatidine
| Emerging Area | Underlying Mechanism | Potential Indication | Reference |
|---|---|---|---|
| Allergic Inflammation | Inhibition of mast cell degranulation; Suppression of NF-κB and p38 MAPK pathways | Allergic rhinitis, Contact hypersensitivity | nih.govnih.govresearchgate.net |
| Anti-Fibrosis | Inhibition of macrophage activation and pro-inflammatory cytokine release | Prevention of post-surgical capsular contracture | spandidos-publications.com |
| Inflammatory Skin Disease | Upregulation of filaggrin, AhR, and SIRT1; Inhibition of NF-κB | Atopic Dermatitis | nih.govfrontiersin.org |
| Anti-Angiogenesis | Inhibition of VEGF-1 production | Diseases with pathological angiogenesis (e.g., cancer) | medchemexpress.comnih.govmedchemexpress.com |
| Reproductive Health | Estrogenic receptor agonism | Potential anti-fertility agent | google.comtandfonline.com |
Q & A
Q. What analytical methods are recommended for quantifying Roxatidine Acetate Hydrochloride in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the standard method. Key parameters include:
- Column : Octadecylsilanized silica gel (5 µm particle size, 4.6 mm × 15 cm).
- Mobile phase : Water-acetonitrile-triethylamine-acetic acid (100:34:60:2:1).
- Detection : UV at 274 nm.
- Internal standard : Guanine dissolved in hydrochloric acid and sodium hydroxide . System suitability requires a resolution ≥10 between Roxatidine and the internal standard, with ≤1.0% relative standard deviation in peak area ratios .
Q. How is the purity of Roxatidine Acetate Hydrochloride validated in bulk drug substances?
Purity testing includes:
Q. What are the solubility profiles of Roxatidine Acetate Hydrochloride in common solvents?
Solubility data (at 25°C):
- Water : 71 mg/mL (184.5 mM).
- DMSO : 71 mg/mL.
- Ethanol : 10 mg/mL (26 mM) . These values are critical for designing dissolution studies or preclinical formulations.
Advanced Research Questions
Q. How can researchers resolve contradictions in Roxatidine’s anti-inflammatory mechanisms across studies?
Discrepancies in reported mechanisms (e.g., NF-κB inhibition vs. p38 MAPK suppression) may arise from:
- Cell type specificity : Human mast cells (HMC-1) show p38 MAPK inhibition without affecting ERK/JNK .
- Dose dependency : Anti-inflammatory effects are observed at 6.25–25 µM in vitro but require 20 mg/kg in murine models .
- Metabolic activation : Roxatidine (active metabolite) may exhibit different potency than its prodrug . Standardized in vitro models and pharmacokinetic profiling are recommended to reconcile findings .
Q. What experimental design is optimal for formulating Roxatidine gastric-floating sustained-release tablets?
Central Composite Design-Response Surface Methodology (CCD-RSM) is effective:
Q. How do bacterial endotoxin limits for injectable Roxatidine formulations align with pharmacopeial standards?
Per the Chinese Pharmacopoeia (2010), the endotoxin limit is <4 EU/mL for Roxatidine Acetate Hydrochloride for Injection. Testing involves:
Q. What pharmacokinetic parameters should be prioritized in bioequivalence studies of generic Roxatidine formulations?
Key metrics include:
- Cmax and AUC0–∞ : Assessed via LC-MS/MS with a lower quantification limit of 2 ng/mL .
- Tmax : Critical for sustained-release formulations.
- Food effect studies : Fed vs. fasting conditions alter bioavailability by up to 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
